molecular formula C12H7BrN2OS B7644299 4-(4-Bromophenoxy)thieno[2,3-d]pyrimidine

4-(4-Bromophenoxy)thieno[2,3-d]pyrimidine

Cat. No. B7644299
M. Wt: 307.17 g/mol
InChI Key: SXVDOKLGARPKAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Bromophenoxy)thieno[2,3-d]pyrimidine is a chemical compound that belongs to the class of thienopyrimidine compounds. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, agrochemistry, and material science.

Mechanism of Action

The mechanism of action of 4-(4-Bromophenoxy)thieno[2,3-d]pyrimidine involves the inhibition of protein kinases, which play a critical role in various cellular processes such as cell proliferation, differentiation, and apoptosis. By inhibiting these kinases, this compound can disrupt the signaling pathways that are essential for the survival and growth of cancer cells, making it a potential candidate for the treatment of cancer.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been extensively studied. It has been shown to exhibit potent inhibitory activity against a variety of protein kinases, leading to the disruption of cellular signaling pathways and the induction of apoptosis in cancer cells. Additionally, it has been shown to exhibit anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(4-Bromophenoxy)thieno[2,3-d]pyrimidine in lab experiments include its high yield and purity, as well as its potent inhibitory activity against a variety of protein kinases. However, its limitations include its potential toxicity and the need for further studies to determine its long-term effects on human health.

Future Directions

There are several future directions for the study of 4-(4-Bromophenoxy)thieno[2,3-d]pyrimidine. One potential direction is the further development of its anti-cancer properties, particularly in the treatment of melanoma. Additionally, further studies are needed to determine its potential applications in the treatment of other types of cancer and inflammatory diseases. Furthermore, the development of new herbicides based on this compound could have significant implications for the agricultural industry.

Synthesis Methods

The synthesis of 4-(4-Bromophenoxy)thieno[2,3-d]pyrimidine involves the reaction of 2-mercapto-3H-thieno[2,3-d]pyrimidine with 4-bromophenol in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the final product. The yield of the synthesis method is typically high, and the purity of the product can be easily achieved through recrystallization.

Scientific Research Applications

4-(4-Bromophenoxy)thieno[2,3-d]pyrimidine has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent inhibitory activity against a variety of protein kinases, including BRAF, a key target in the treatment of melanoma. Additionally, it has been shown to exhibit anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. In agrochemistry, this compound has been shown to exhibit herbicidal activity, making it a potential candidate for the development of new herbicides.

properties

IUPAC Name

4-(4-bromophenoxy)thieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrN2OS/c13-8-1-3-9(4-2-8)16-11-10-5-6-17-12(10)15-7-14-11/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXVDOKLGARPKAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=C3C=CSC3=NC=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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